Methyl 6-isopropyl-1H-indole-2-carboxylate
Overview
Description
Methyl 6-isopropyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indole derivatives, such as Methyl 6-isopropyl-1H-indole-2-carboxylate, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been reported to show inhibitory activity against various viruses . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . The compound interacts with its targets, leading to changes that inhibit the activity of the virus.
Biochemical Pathways
Indole derivatives have been reported to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The result of the action of this compound is likely to be dependent on the specific biological activity it is exerting. For example, in its antiviral activity, the compound may inhibit the replication of the virus, leading to a decrease in viral load .
Biochemical Analysis
Biochemical Properties
Methyl 6-isopropyl-1H-indole-2-carboxylate, like other indole derivatives, has been found to interact with multiple receptors, making it useful in the development of new derivatives . It has been reported to show inhibitory activity against influenza A
Cellular Effects
The cellular effects of this compound are diverse, given its broad-spectrum biological activities . It has been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells and cellular processes are still being explored.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . Its inhibitory activity against influenza A suggests that it may interact with viral proteins or enzymes .
Preparation Methods
The synthesis of Methyl 6-isopropyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Functionalization: The indole core is functionalized at the 2-position with a carboxylate group.
Isopropylation: The 6-position of the indole ring is then isopropylated.
Esterification: Finally, the carboxylate group is esterified to form the methyl ester.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Chemical Reactions Analysis
Methyl 6-isopropyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-isopropyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methyl 6-isopropyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl indole-2-carboxylate: Lacks the isopropyl group at the 6-position.
Methyl 6-amino-1H-indole-2-carboxylate: Contains an amino group instead of an isopropyl group.
Methyl 6-fluoro-1H-indole-2-carboxylate: Contains a fluorine atom at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 6-propan-2-yl-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8(2)9-4-5-10-7-12(13(15)16-3)14-11(10)6-9/h4-8,14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTJTTYFNHSPNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=C(N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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